molecular formula C20H14N4O3S B4706165 (3Z)-3-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B4706165
M. Wt: 390.4 g/mol
InChI Key: PIZKWIMKUDYWIN-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3Z)-3-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one” is a heterocyclic molecule featuring a fused thiazolo-triazole core conjugated with an indole-2-one scaffold. Its structure includes a 4-methoxyphenyl substituent at the 2-position of the thiazolo-triazole ring and a methyl group at the 1-position of the indole moiety. The Z-configuration of the exocyclic double bond is critical for maintaining planarity, which influences π-π stacking interactions and biological activity .

The methoxy group enhances solubility and modulates electronic effects, while the indole scaffold contributes to hydrophobic interactions in protein binding pockets .

Properties

IUPAC Name

(5Z)-2-(4-methoxyphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c1-23-14-6-4-3-5-13(14)15(18(23)25)16-19(26)24-20(28-16)21-17(22-24)11-7-9-12(27-2)10-8-11/h3-10H,1-2H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZKWIMKUDYWIN-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a thiazolo-triazole core, which is known for its diverse pharmacological properties. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the thiazolo[3,2-b][1,2,4]triazole family. In vitro evaluations have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Compounds derived from the thiazolo-triazole scaffold demonstrated effective inhibition of cell proliferation in the NCI 60 cancer cell line screen at concentrations as low as 10 μM. Notably, some derivatives displayed selectivity towards cancer cells while sparing normal somatic cells (e.g., HEK293) .
  • A structure-activity relationship (SAR) study indicated that modifications at specific positions on the thiazolo-triazole ring influenced anticancer efficacy and toxicity profiles .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Several derivatives have been tested against bacterial strains such as Enterococcus faecalis, showing minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL. The compound with a 4-methoxyphenyl group was identified as particularly potent .
  • The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory and Analgesic Effects

Research has indicated that thiazolo-triazole derivatives possess anti-inflammatory and analgesic properties:

  • In animal models, certain compounds demonstrated significant reductions in inflammation markers and pain response . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

In a study published in Pharmaceutical Research, a series of thiazolo-triazole derivatives were synthesized and evaluated for their anticancer activity. Among these, two compounds (designated as 2h and 2i) showed exceptional potency against several cancer cell lines without exhibiting cytotoxicity towards normal cells .

Case Study 2: Antimicrobial Screening

A separate investigation focused on the antimicrobial activity of various thiazolo-triazole derivatives. The study found that modifying substituents on the phenyl ring significantly affected antimicrobial efficacy. The compound with a para-methoxy substitution exhibited the highest activity against Enterococcus faecalis .

Summary of Biological Activities

Activity Effectiveness Remarks
AnticancerEffective at 10 μMSelective toxicity towards cancer cells
AntimicrobialMICs: 12.5 - 50 µg/mLEffective against Enterococcus faecalis
Anti-inflammatorySignificant reductionDemonstrated in animal models
AnalgesicEffectiveReduces pain response in experimental setups

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Several structurally related compounds have been synthesized and evaluated for their physicochemical and biological properties. Key analogues include:

Compound Name/Structure Substituents (R₁, R₂, R₃) Key Differences vs. Target Compound Biological Activity/Properties References
(3Z)-1-Methyl-3-[2-(4-methylphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene]-1,3-dihydro-2H-indol-2-one R₁ = CH₃ (4-methylphenyl) Methyl vs. methoxy substituent Improved crystallinity; lower solubility
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one R₂ = thiophene Indole replaced with thiophene Anticancer activity (LC₅₀ = 12 μM)
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate R₃ = Cl, ester groups Pyrimidine-thiazole fusion Enhanced metabolic stability
(3Z)-1-Benzyl-3-(2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene)-1,3-dihydro-2H-indol-2-one R₁ = C₂H₅ (4-ethoxyphenyl) Ethoxy vs. methoxy substituent Higher lipophilicity (logP = 3.8)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound enhances solubility compared to the methyl analogue but reduces lipophilicity relative to the ethoxy derivative .
  • Biological Activity : The thiazolo-triazole-indole framework shows broader antimicrobial activity (e.g., MIC = 8 μg/mL against S. aureus) compared to pyrimidine-thiazole hybrids, which exhibit selective cytotoxicity .
Mechanism of Action and Target Binding
  • Antimicrobial Activity: The target compound’s thioxothiazolidinone moiety enables thiol-mediated disruption of bacterial cell walls, similar to lead compounds like (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one .
  • Anticancer Potential: Molecular docking studies suggest the indole-thiazolo-triazole system inhibits topoisomerase II by intercalating DNA, akin to derivatives with furan or thiophene substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z)-3-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
(3Z)-3-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.